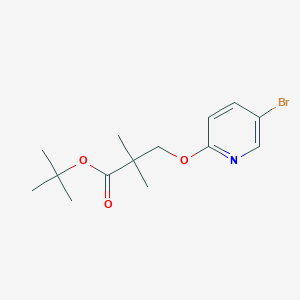
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate: is an organic compound with the molecular formula C14H20BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a bromine atom attached to the pyridine ring and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyridine-2-ol as the starting material.
Esterification: The hydroxyl group of 5-bromopyridine-2-ol is esterified with tert-butyl 2,2-dimethylpropanoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C, for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base like potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include pyridine N-oxides.
Reduction: Products include the corresponding alcohols.
科学的研究の応用
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- Tert-butyl 5-bromo-3-methoxypyridin-2-ylcarbamate
- Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- Tert-butyl 5-bromo-2-pyridinyl(methyl)carbamate
Uniqueness
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate is unique due to its specific ester group and the position of the bromine atom on the pyridine ring. These structural features confer distinct reactivity and potential biological activity compared to similar compounds.
特性
分子式 |
C14H20BrNO3 |
|---|---|
分子量 |
330.22 g/mol |
IUPAC名 |
tert-butyl 3-(5-bromopyridin-2-yl)oxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H20BrNO3/c1-13(2,3)19-12(17)14(4,5)9-18-11-7-6-10(15)8-16-11/h6-8H,9H2,1-5H3 |
InChIキー |
RUSJKVSMKMUIBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C)(C)COC1=NC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


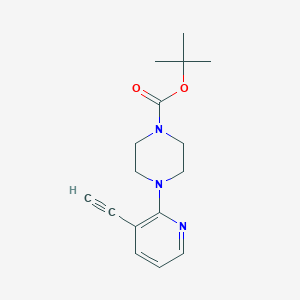
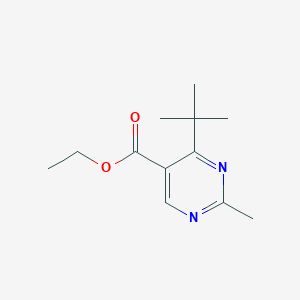
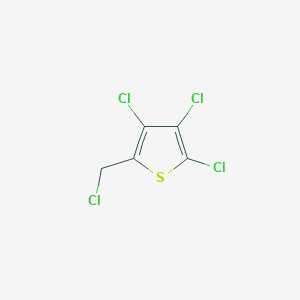


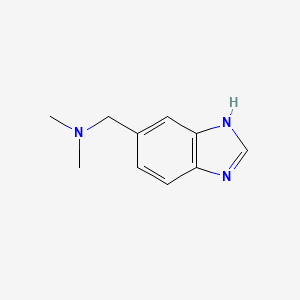

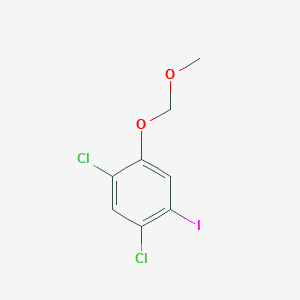
![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
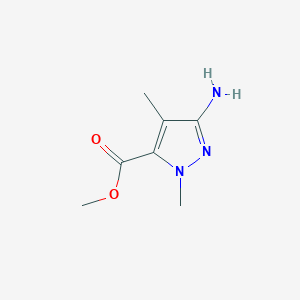
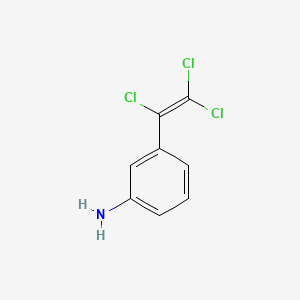

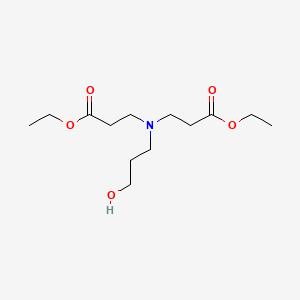
![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
